molecular formula C13H13NO B172560 3-Phenyl-1-(pyrrol-1-yl)propan-1-one CAS No. 112448-69-8

3-Phenyl-1-(pyrrol-1-yl)propan-1-one

Cat. No. B172560
M. Wt: 199.25 g/mol
InChI Key: NALOIBRUQZVZKV-UHFFFAOYSA-N
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Description

“3-Phenyl-1-(pyrrol-1-yl)propan-1-one” is a chemical compound with the molecular formula C13H13NO . It has an average mass of 199.248 Da and a monoisotopic mass of 199.099716 Da . This compound is also known by its systematic name, 3-Phenyl-1-(1H-pyrrol-1-yl)-1-propanone .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-1-(pyrrol-1-yl)propan-1-one” consists of a phenyl group (a benzene ring), a pyrrole ring, and a propanone group . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds .


Physical And Chemical Properties Analysis

“3-Phenyl-1-(pyrrol-1-yl)propan-1-one” has a density of 1.0±0.1 g/cm³, a boiling point of 340.8±21.0 °C at 760 mmHg, and a flash point of 159.9±22.1 °C . Its molar refractivity is 62.2±0.5 cm³, and it has a polar surface area of 22 Ų . The compound is predicted to have a water solubility of 194.6 mg/L at 25°C .

Scientific Research Applications

Synthesis and Characterization

  • Metal-Free Synthesis of Polysubstituted Pyrroles : Kumar, Rāmānand, and Tadigoppula (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, highlighting an efficient and environmentally friendly approach (Kumar, Rāmānand, & Tadigoppula, 2017).

  • New Series of Hydroxy Pyrazolines : Parveen, Iqbal, and Azam (2008) synthesized and characterized new hydroxy pyrazolines, adding to the body of knowledge on pyrrole-related compounds (Parveen, Iqbal, & Azam, 2008).

  • Investigation of Benzyl-N-Pyrrolylketene : Behzadi et al. (2015) conducted an experimental and theoretical investigation on benzyl-N-pyrrolylketene, contributing to understanding the chemical properties and reaction mechanisms of pyrrole derivatives (Behzadi, Saidi, Islami, & Khabazzadeh, 2015).

  • Characterization of Chalcone Derivatives : Salian et al. (2018) focused on the synthesis, crystal structures, and Hirshfeld surface studies of chalcone derivatives, providing insights into the structural aspects of pyrrole-related compounds (Salian et al., 2018).

  • Antimicrobial Evaluation of Isoxazoline Incorporated Pyrrole Derivatives : Kumar, Kumar, and Nihana (2017) synthesized novel isoxazoline incorporated pyrrole derivatives and evaluated their antimicrobial activity (Kumar, Kumar, & Nihana, 2017).

Safety And Hazards

Specific safety and hazard information for “3-Phenyl-1-(pyrrol-1-yl)propan-1-one” is not available in the resources I have access to .

properties

IUPAC Name

3-phenyl-1-pyrrol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-7,10-11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALOIBRUQZVZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(pyrrol-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Matsunaga, H Qin, M Sugita, S Okada, T Kinoshita… - Tetrahedron, 2006 - Elsevier
Catalytic asymmetric epoxidation of α,β-unsaturated N-acylpyrroles as monodentate and activated ester equivalent acceptors is described. A Sm(Oi-Pr) 3 /(R)-H 8 -BINOL complex …
Number of citations: 34 www.sciencedirect.com

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